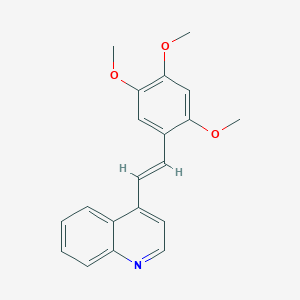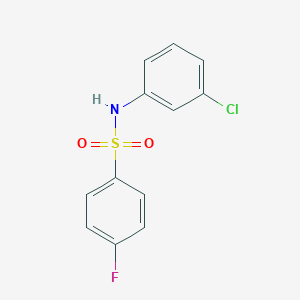
4-(2,4,5-Trimethoxystyryl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,5-Trimethoxystyryl)quinoline, also known as TMSQ, is a fluorescent compound that has been widely used in scientific research. It is a derivative of quinoline that possesses unique properties that make it useful in various applications.
Wirkmechanismus
The mechanism of action of 4-(2,4,5-Trimethoxystyryl)quinoline involves the formation of an excited state after absorption of light. The excited state of 4-(2,4,5-Trimethoxystyryl)quinoline can transfer energy to nearby molecules, leading to fluorescence emission. The fluorescence emission of 4-(2,4,5-Trimethoxystyryl)quinoline is highly dependent on the local environment, such as pH and polarity.
Biochemical and Physiological Effects:
4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, 4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have a high affinity for DNA and has been used as a probe for DNA detection.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, including its high fluorescence quantum yield, stability, and sensitivity. However, 4-(2,4,5-Trimethoxystyryl)quinoline has limitations, such as its sensitivity to pH and polarity, which can affect its fluorescence emission.
Zukünftige Richtungen
There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research. One direction is the development of 4-(2,4,5-Trimethoxystyryl)quinoline-based sensors for the detection of other metal ions. Another direction is the use of 4-(2,4,5-Trimethoxystyryl)quinoline as a probe for the detection of other biological molecules, such as RNA and carbohydrates. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline can be used as a fluorescent marker for the imaging of other organelles in live cells.
Conclusion:
In conclusion, 4-(2,4,5-Trimethoxystyryl)quinoline is a fluorescent compound that has been widely used in scientific research. Its unique properties make it useful in various applications, such as metal ion sensing, DNA detection, and live-cell imaging. The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves a condensation reaction, and its mechanism of action involves the formation of an excited state after absorption of light. 4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, but it also has limitations. There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research, which can lead to the development of new applications and discoveries.
Synthesemethoden
The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a condensation reaction, resulting in the formation of 4-(2,4,5-Trimethoxystyryl)quinoline. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(2,4,5-Trimethoxystyryl)quinoline has been used extensively in scientific research as a fluorescent probe for various applications. It has been used as a sensor for metal ions, such as copper, mercury, and silver. 4-(2,4,5-Trimethoxystyryl)quinoline has also been used as a probe for biological molecules, such as DNA and proteins. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline has been used as a fluorescent marker for live-cell imaging.
Eigenschaften
CAS-Nummer |
2878-62-8 |
|---|---|
Produktname |
4-(2,4,5-Trimethoxystyryl)quinoline |
Molekularformel |
C20H19NO3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
InChI-Schlüssel |
XPYLMRIXEKTASO-CMDGGOBGSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC |
SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)








